Antifungal protein 3
CAS No.:
Cat. No.: VC3676392
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Classification and Identification of Antifungal Proteins
Antifungal proteins from filamentous fungi are classified into three major phylogenetic classes: A, B, and C. This classification is based on amino acid sequence similarities, structural features, and evolutionary relationships. Genome mining has revealed that fungi typically possess a complex repertoire of AFP-like sequences distributed across these classes .
Many filamentous fungi encode multiple AFPs belonging to different classes within their genomes. For example:
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Penicillium chrysogenum harbors three genes coding for AFPs, one from each major class
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Penicillium digitatum encodes only one AFP (class B)
Penicillium expansum, a significant plant pathogenic fungus, encodes three distinct AFP-like proteins in its genome, with one representative from each phylogenetic class (A, B, and C). These have been designated as PeAfpA, PeAfpB, and PeAfpC, respectively .
Historical Context of AFP Discovery
The first characterized antifungal proteins belonged to class A, including PAF from P. chrysogenum and AFP from Aspergillus giganteus, which have been extensively studied since the 1990s . Class B was first represented by Anafp from Aspergillus niger, while class C includes the BP protein from Penicillium brevicompactum and Pc-Arctin from P. chrysogenum .
Structural Characteristics of Antifungal Protein 3
Antifungal Protein 3 from P. expansum (PeAfpC) belongs to the class C of fungal antifungal proteins. Structural analysis has revealed significant differences between PeAfpC and other class C representatives.
Physicochemical Properties
The physicochemical properties of PeAfpC differ from other AFPs:
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PeAfpC has a pI of 6.87, making it less cationic than other antifungal proteins
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This contrasts with PeAfpA (pI = 9.47) and PeAfpB (pI = 7.4) from the same organism
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The relatively low positive net charge may explain PeAfpC's lack of antifungal activity under standard testing conditions
Production and Expression Patterns
Understanding the production patterns of antifungal proteins provides insight into their natural biological roles and potential for biotechnological applications.
Heterologous Production Systems
Due to the difficulties in obtaining PeAfpB and PeAfpC from native P. expansum, researchers have employed heterologous expression systems:
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Both PeAfpB and PeAfpC were successfully produced using a P. chrysogenum-based expression cassette
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This expression system had previously been demonstrated to work efficiently for other related AFPs in filamentous fungi
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The heterologous expression allowed for proper characterization of all three proteins
During the recombinant production of PeAfpC, researchers discovered that the protein lacked an 11 amino acid insertion that had been predicted by in silico annotation of three different sequenced strains of P. expansum. This discrepancy was attributed to an incorrect annotation of the single intron present in the class C AFP encoding gene .
Antifungal Activity Spectrum
Comprehensive testing of the three PeAFPs against various fungal species revealed distinct activity profiles for each protein.
Comparative Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for the three PeAFPs against various fungi:
Target Organism | PeAfpA (μg/mL) | PeAfpB (μg/mL) | PeAfpC (μg/mL) |
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P. digitatum | 1 | 12 | >200 |
P. italicum | Low | 12 | >200 |
P. expansum | Low | Moderate | >200 |
B. cinerea | Moderate | 50 | >200 |
M. oryzae | 16 | >200 | >200 |
F. oxysporum | Moderate | >200 | >200 |
A. niger | Low | 50 | >200 |
A. flavus | Moderate | >64 | >64 |
G. moniliformis | Moderate | >64 | >64 |
T. rubrum | Moderate | Moderate | >64 |
A. vanbreuseghemii | Moderate | >64 | >64 |
Yeasts (Various species) | Moderate | Inactive | Inactive |
Note: Values represent approximations based on the information provided in the search results .
Activity Profile of Antifungal Protein 3 (PeAfpC)
Significantly, PeAfpC showed no detectable antifungal activity against any of the fungi tested at the highest concentration tested (200 or 64 μg/mL) . This lack of antifungal activity is noteworthy, especially when compared to the other two AFPs from the same organism:
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PeAfpA displayed high antifungal activity against all tested fungi
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PeAfpB showed moderate antifungal activity against filamentous fungi but was inactive against yeasts
The absence of antifungal activity in PeAfpC contrasts with other class C representatives. For instance, the BP protein from P. brevicompactum showed antifungal activity against Saccharomyces cerevisiae, and Pc-Arctin from P. chrysogenum was effective against some plant pathogenic fungi .
Mechanism of Action
Understanding how antifungal proteins exert their effects is crucial for their potential applications.
Structure-Function Relationship in Antifungal Protein 3
The lack of antifungal activity in PeAfpC may be related to its structural characteristics. Researchers have proposed several hypotheses:
Applications in Agriculture and Medicine
The antifungal proteins from P. expansum show promising potential for various applications, particularly PeAfpA which demonstrated the strongest activity.
Plant Protection
PeAfpA has shown significant efficacy in protecting plants against fungal infections:
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Efficiently protects against Botrytis cinerea infections in tomato leaves
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Effective against Penicillium digitatum infections in oranges
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Shows potential for controlling postharvest decay and plant diseases
Food Preservation
The strong antifungal properties of proteins like PeAfpA, combined with their thermal stability and lack of toxicity to mammalian cells, make them promising candidates for food preservation applications .
Comparative Analysis with Other Antifungal Proteins
Understanding how Antifungal Protein 3 compares with other AFPs provides valuable context for its potential applications and limitations.
Comparison with AFP from Aspergillus giganteus
The AFP from A. giganteus has been extensively studied and shows several notable characteristics:
Property | AFP from A. giganteus | PeAfpC (Antifungal Protein 3) |
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Antifungal activity | Highly effective against human and plant pathogens | No detected activity under test conditions |
Chitin binding | N-terminal domain sufficient for binding | Not specifically tested |
Membrane permeabilization | Yes, demonstrated with SYTOX Green uptake | Not reported |
Effect on chitin synthesis | Specific inhibition in sensitive fungi | Not reported |
Mode of action | Causes cell wall stress, disturbs cell integrity | Unknown |
Note: Information derived from search results .
Species-Specific Determinants of Susceptibility
Research with AFP from A. giganteus suggests that the species-specific determinants of AFP susceptibility reside in the cell wall and plasma membrane of filamentous fungi . This might explain why different AFPs show varying activity spectra and why some fungi are more susceptible than others.
Future Research Directions
Despite the advances in understanding antifungal proteins, several areas require further investigation, particularly regarding Antifungal Protein 3.
Structural Characterization
Further structural characterization of PeAfpC is needed to understand:
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Its actual three-dimensional structure (beyond in silico predictions)
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The relationship between structure and function
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Why it lacks traditional antifungal activity despite sequence similarities with active proteins
Alternative Functions
Given the lack of traditional antifungal activity in PeAfpC, investigation into potential alternative functions is warranted:
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Possible anti-viral activity
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Role in fungal development or stress response
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Conditions under which it might be naturally expressed in P. expansum
Engineering Enhanced Activity
Research could explore whether modifications to PeAfpC might enhance its antifungal activity:
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